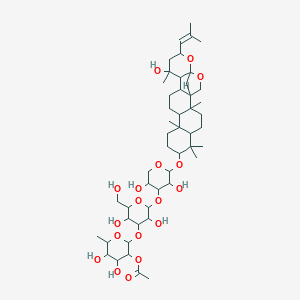
Zizyphoiside D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zizyphoiside D is a natural compound found in the seeds of Ziziphus jujuba, a plant commonly known as Chinese jujube. This compound has gained increasing attention in recent years due to its potential therapeutic applications in various diseases. Zizyphoiside D has been shown to possess anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties.
Applications De Recherche Scientifique
1. Structural Analysis and Medicinal Use
A study conducted by Li et al. (1994) utilized high-field NMR experiments to determine the structures of three new saponins, including Zizyphoiside D, isolated from Alphitonia zizyphoides, a medicinal plant in the Samoan rain forest. This research contributes to understanding the chemical makeup of medicinal plants and their potential applications in traditional and modern medicine.
2. Antiproliferative Effects
Research by Hung et al. (2012) investigated the antiproliferative effects of polysaccharides isolated from Zizyphus jujuba, which is rich in functional components like Zizyphoiside D, on melanoma cells. This study contributes to the exploration of potential anti-cancer agents derived from natural sources.
3. Neuroprotection
The neuroprotective effects of Zizyphus extracts, which include Zizyphoiside D, were examined by Park et al. (2004) in a study on N-methyl-D-aspartate (NMDA)-induced neurotoxicity. This research indicates the potential of such extracts in treating or preventing neurodegenerative diseases.
4. Immunomodulatory Effects
A study by Hsu et al. (2014) on the deproteinated polysaccharide isolated from Zizyphus jujuba showed significant decrease in interleukin-2 production, suggesting anti-inflammatory and immunomodulatory activities.
5. Antioxidant and Antiulcer Potential
Research exploring the antioxidant and antiulcer potential of Zizyphus, including components like Zizyphoiside D, has been conducted by Alam et al. (2016) and others. These studies highlight the potential therapeutic uses of Zizyphus in treating gastric ulcers and oxidative stress.
6. Pharmacological Evaluation
An investigation into the pharmacological properties of Ziziphus oxyphylla, which contains compounds like Zizyphoiside D, was carried out by Khan et al. (2020). This study emphasizes the importance of traditional medicinal plants in modern pharmacology.
7. Neuroinflammatory Disorders
Research by Namekata et al. (2020) on the DOCK-D family proteins, including Zizimin proteins related to Zizyphus extracts, sheds light on the potential therapeutic targets for managing neuroinflammatory disorders like multiple sclerosis.
Propriétés
Numéro CAS |
156408-68-3 |
|---|---|
Nom du produit |
Zizyphoiside D |
Formule moléculaire |
C49H78O18 |
Poids moléculaire |
955.1 g/mol |
Nom IUPAC |
[2-[2-[3,5-dihydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C49H78O18/c1-22(2)16-25-17-47(9,58)40-26-10-11-30-45(7)14-13-31(44(5,6)29(45)12-15-46(30,8)48(26)20-49(40,67-25)60-21-48)64-41-35(56)37(27(52)19-59-41)65-42-36(57)38(33(54)28(18-50)63-42)66-43-39(62-24(4)51)34(55)32(53)23(3)61-43/h16,23,25-43,50,52-58H,10-15,17-21H2,1-9H3 |
Clé InChI |
VGQMQJJZSGPGOI-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(COC(C3O)OC4CCC5(C6CCC7C8C(CC(OC89CC7(C6(CCC5C4(C)C)C)CO9)C=C(C)C)(C)O)C)O)CO)O)OC(=O)C)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(COC(C3O)OC4CCC5(C6CCC7C8C(CC(OC89CC7(C6(CCC5C4(C)C)C)CO9)C=C(C)C)(C)O)C)O)CO)O)OC(=O)C)O)O |
Synonymes |
2-O-acetylrhamnopyranosyl-1-3-glucopyranosyl-1-3-arabinopyranosyl-1-3-jujubogenin zizyphoiside D |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



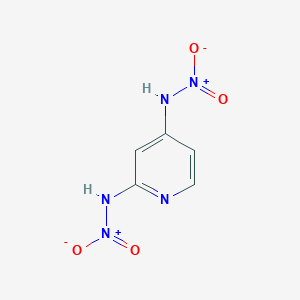
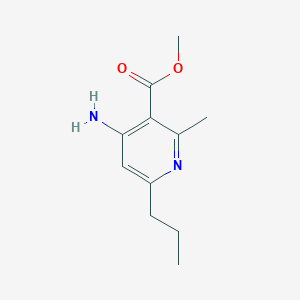

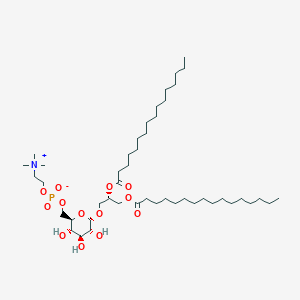
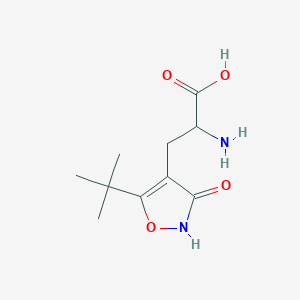
![7-[3-(tert-Butyldimethylsilyloxy)propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine](/img/structure/B115086.png)
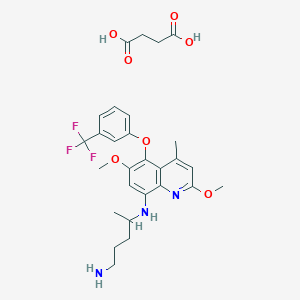
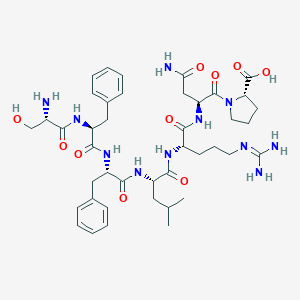
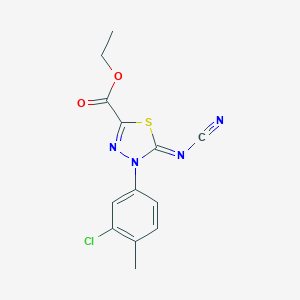
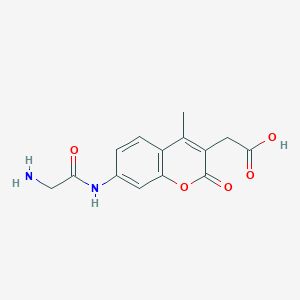
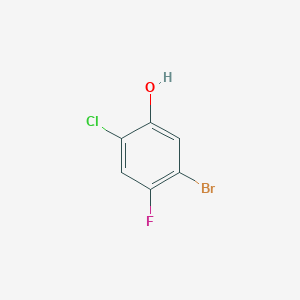
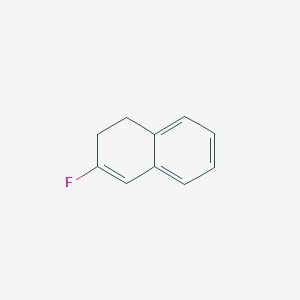
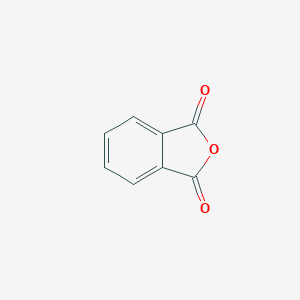
![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]-](/img/structure/B115102.png)